![molecular formula C11H16N4 B5801112 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine works by binding to the active site of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, inhibiting its activity and leading to increased insulin signaling. This results in improved glucose uptake and utilization by cells, leading to improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is its specificity for 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, which reduces the risk of off-target effects. However, its low solubility and stability can make it difficult to work with in lab experiments, and further optimization may be necessary to improve its pharmacokinetic properties.
Future Directions
For research on 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include exploring its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders, as well as investigating its anti-inflammatory effects and potential applications in other disease areas. Further optimization of its pharmacokinetic properties may also be necessary to improve its efficacy and reduce potential side effects.
In conclusion, 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown significant potential as a 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibitor with potential therapeutic applications in type 2 diabetes and other metabolic disorders. Further research is necessary to fully understand its mechanism of action and potential applications in other disease areas.
Synthesis Methods
The synthesis of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that includes the reaction of 2-methyl-4-nitropyrazole with tert-butylamine, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon as a catalyst.
Scientific Research Applications
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications, particularly as a protein tyrosine phosphatase 1B (5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine) inhibitor. 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes and other metabolic disorders.
properties
IUPAC Name |
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-7-5-10-13-8(11(2,3)4)6-9(12)15(10)14-7/h5-6H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENBJXOQZDGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
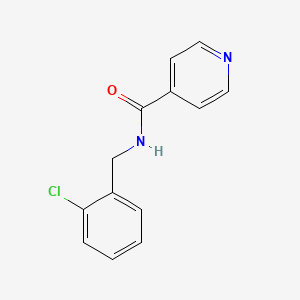
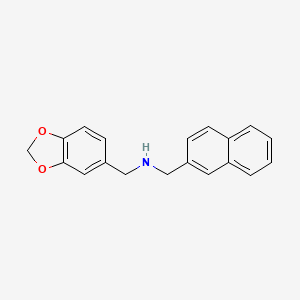
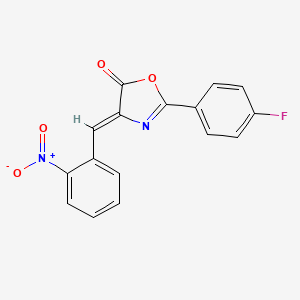
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

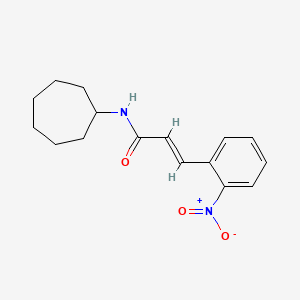
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
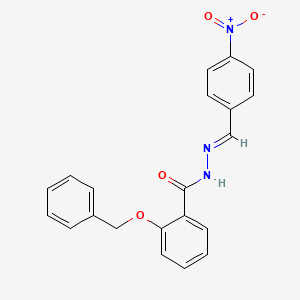
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)